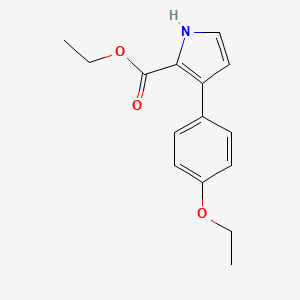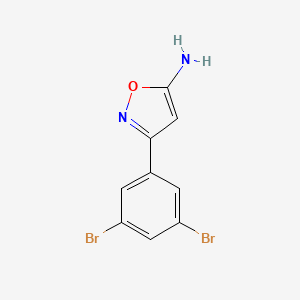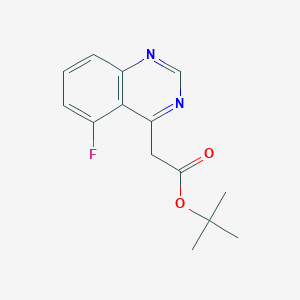![molecular formula C9H6N3O5- B13708217 5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate is a chemical compound with the molecular formula C10H9N3O5 and a molecular weight of 251.2 g/mol It is a derivative of furan and pyrazole, containing both nitro and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be esterified to form the desired compound. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of 5-[(4-Aminopyrazol-1-yl)methyl]furan-2-carboxylate.
Reduction: Formation of 5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA and proteins, leading to antimicrobial effects . Additionally, the compound can inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitrofuran-2-carboxylic acid: Similar structure but lacks the pyrazole moiety.
5-[(4-Nitrophenyl)methyl]furan-2-carboxylate: Contains a phenyl group instead of a pyrazole group.
5-[(4-Nitroimidazol-1-yl)methyl]furan-2-carboxylate: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate is unique due to the presence of both furan and pyrazole rings, which can confer distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C9H6N3O5- |
|---|---|
Peso molecular |
236.16 g/mol |
Nombre IUPAC |
5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C9H7N3O5/c13-9(14)8-2-1-7(17-8)5-11-4-6(3-10-11)12(15)16/h1-4H,5H2,(H,13,14)/p-1 |
Clave InChI |
IBTMBLNQUGWDNZ-UHFFFAOYSA-M |
SMILES canónico |
C1=C(OC(=C1)C(=O)[O-])CN2C=C(C=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione](/img/structure/B13708138.png)



![N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)




![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)




